Product packaging for 4-Methylbenzaldehyde thiosemicarbazone(Cat. No.:)

4-Methylbenzaldehyde thiosemicarbazone

Cat. No.: B11988426
M. Wt: 193.27 g/mol
InChI Key: IUQXMWKEVKAVQT-IZZDOVSWSA-N
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Description

4-Methylbenzaldehyde thiosemicarbazone is an organic compound belonging to the important class of thiosemicarbazones, which are characterized as N,S-donor ligands with significant research potential in coordination chemistry and pharmaceutical development . This compound is synthesized by the condensation reaction of 4-methylbenzaldehyde with thiosemicarbazide . Its molecular conformation is stabilized by an intramolecular N—H···N hydrogen bond, while the crystal packing in its solid state is realized through intermolecular N—H···S hydrogen bonds . The core research value of thiosemicarbazones lies in their diverse biological activities, which include antiproliferative, antibacterial, and antiviral properties . A primary mechanism of action for many thiosemicarbazones involves the disruption of iron metabolism and the inhibition of the enzyme ribonucleotide reductase (RNR), which is crucial for DNA synthesis and cell proliferation . Furthermore, their mode of action may extend to other targets, such as glutaredoxin-mediated iron loading and mitochondrial function . As a versatile ligand, this compound can form complexes with various metal ions, such as nickel(II) and silver(I) . Complexation often enhances the bioactivity of the parent ligand; for instance, nickel(II) complexes of analogous thiosemicarbazones have demonstrated increased antibacterial and antitubercular activity compared to the ligand alone . This makes it a valuable scaffold for developing new metal-based therapeutic agents and studying their interactions with biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3S B11988426 4-Methylbenzaldehyde thiosemicarbazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

[(E)-(4-methylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+

InChI Key

IUQXMWKEVKAVQT-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=S)N

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 Methylbenzaldehyde Thiosemicarbazone

Conventional Synthetic Routes for 4-Methylbenzaldehyde (B123495) Thiosemicarbazone

The traditional synthesis of 4-Methylbenzaldehyde thiosemicarbazone is a straightforward and widely adopted process, primarily relying on the principles of condensation chemistry. This method is valued for its reliability and the high purity of the resulting products.

The most common and conventional method for preparing this compound is through the direct condensation reaction of 4-methylbenzaldehyde with thiosemicarbazide (B42300). researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration leads to the formation of a C=N double bond, known as an azomethine or imine group, which is characteristic of Schiff bases like thiosemicarbazones. nih.govikm.org.my

The reaction is typically carried out in a suitable solvent, most commonly an alcohol such as ethanol (B145695) or methanol (B129727). nih.govmdpi.com Often, a catalytic amount of acid, like glacial acetic acid or hydrochloric acid, is added to the reaction mixture to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. ikm.org.mymdpi.comjuniv.edu The reaction mixture is often heated under reflux for several hours to ensure completion. ikm.org.mymdpi.com The product, being sparingly soluble in the reaction medium, precipitates upon cooling and can be easily isolated by filtration and purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) or ethanol. researchgate.netresearchgate.net

Detailed research findings have reported various conditions for this synthesis. For example, one method involves stirring a methanolic solution of 4-methylbenzaldehyde and thiosemicarbazide at room temperature for 24 hours. nih.gov Another approach utilizes refluxing in ethanol for several hours. ikm.org.my The resulting compound, with the chemical formula C₉H₁₁N₃S, is a stable, crystalline solid. researchgate.netresearchgate.net

Table 1: Conventional Synthesis Parameters for Thiosemicarbazones

ReactantsSolventCatalystConditionsReported YieldReference
4-methylbenzaldehyde, ThiosemicarbazideMethanolNone specifiedStirred for 24 hours at room temperature40% nih.gov
4-diphenylaminobenzaldehyde, 3-fluorophenyl thiosemicarbazideMethanolGlacial Acetic AcidReflux for 5 hoursNot Specified ikm.org.my
4-benzyloxybenzaldehyde, 4-methyl-3-thiosemicarbazideEthanolNone specifiedReflux for 4 hours 30 minutes82% mdpi.com
3,4-bis(alkyloxy)benzaldehydes, 4-aryl substituted thiosemicarbazideEthanolConc. Hydrochloric AcidNot SpecifiedNot Specified juniv.edu

Microwave-Assisted Synthesis Approaches for Thiosemicarbazone Derivatives

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating methods. This technique significantly accelerates reaction rates, often leading to higher yields and cleaner products. For the synthesis of thiosemicarbazone derivatives, microwave irradiation has been shown to be highly efficient. nih.govnih.gov

The synthesis under microwave conditions typically involves mixing the aldehyde and the corresponding thiosemicarbazide in a polar solvent like ethanol or even under solvent-free conditions. mdpi.comnih.gov The mixture is then subjected to microwave irradiation for a short period. The key advantage of this method is the dramatic reduction in reaction time. For instance, syntheses that require hours of reflux using conventional heating can be completed in just a few minutes under microwave irradiation. mdpi.com A study reported that the synthesis of N₁,N₄-substituted thiosemicarbazones took 480 minutes via traditional methods, whereas the microwave-assisted approach required only 20-40 minutes in ethanol and as little as 3 minutes under solvent-free conditions. mdpi.comnih.gov Similarly, another study on steroidal thiosemicarbazones reported yields of 84-96% with microwave synthesis, compared to 46-62% using conventional methods. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodReaction TimeYieldReference
Conventional Reflux480 minutesSatisfactory mdpi.comnih.gov
Microwave (in Ethanol)20-40 minutesSatisfactory mdpi.comnih.gov
Microwave (Solvent-Free)3 minutesSatisfactory mdpi.comnih.gov
Conventional (Steroidal TSCs)Not Specified46-62% nih.gov
Microwave (Steroidal TSCs, Solvent-Free)Not Specified84-96% nih.gov

Synthesis of Substituted this compound Analogs

The versatility of the thiosemicarbazone scaffold allows for the synthesis of a wide array of analogs through strategic modifications of the parent aldehyde or the thiosemicarbazide moiety. These substitutions are crucial for modulating the electronic and steric properties of the final compound.

One common strategy involves using substituted benzaldehydes in the condensation reaction. For example, analogs such as 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone and meta-(4-bromobenzyloxy) benzaldehyde (B42025) thiosemicarbazone have been synthesized by reacting the corresponding substituted aldehydes with an appropriate thiosemicarbazide. mdpi.comamecj.com Another approach is to introduce long alkyl chains onto the benzaldehyde ring, as seen in the synthesis of 3,4-bis(alkyloxy)benzal-[4-(p-tolyl)] thiosemicarbazones, which involves a multi-step process where the aldehyde is first modified before the condensation step. juniv.edunih.gov

Alternatively, the thiosemicarbazide itself can be substituted. The synthesis of 4-aryl substituted thiosemicarbazides provides precursors for a range of N4-substituted thiosemicarbazones. juniv.edu These synthetic routes demonstrate the modularity of thiosemicarbazone synthesis, enabling the creation of a diverse library of compounds from readily available starting materials.

Design Principles for Novel Thiosemicarbazone Ligands

Thiosemicarbazones are a prominent class of N,S donor ligands, and the design of novel derivatives is often driven by their potential application as chelating agents for metal ions. researchgate.netresearchgate.net The fundamental design principle revolves around the ability of the thiosemicarbazone to bind to metal ions through the sulfur atom of the thione group and the nitrogen atom of the azomethine group. ikm.org.mynih.gov

Key design principles include:

Modulating Donor Properties: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring of the parent aldehyde. This influences the electron density on the nitrogen and sulfur donor atoms, thereby affecting the stability and properties of the resulting metal complexes. nih.gov

Creating Multidentate Ligands: Novel ligands can be designed to have more than two donor sites (polydentate). For instance, asymmetric ligands featuring both a thiosemicarbazone and a hydrazone arm within the same molecule have been developed to create specific coordination environments for metal ions. mdpi.com

Incorporating Additional Functional Groups: Functional groups like phosphine (B1218219) can be incorporated into the ligand structure, as seen in the design of a phosphino-thiosemicarbazone. This was specifically done to create a ligand capable of stabilizing coinage metal ions, demonstrating a targeted design approach. mdpi.com The orientation of the different donor atoms (e.g., P, S, O) is a critical consideration in the design of such complex ligands. mdpi.com

Computational Design: Modern approaches utilize computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, to predict the properties and biological activities of virtual libraries of thiosemicarbazone derivatives before their synthesis. nih.govresearchgate.net This allows for a more rational design process, optimizing the structure for a specific target or application. researchgate.net

The structural flexibility and the tunable nature of the donor atoms make thiosemicarbazones a highly adaptable platform for designing novel ligands with tailored properties for applications in coordination chemistry, catalysis, and materials science. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Methylbenzaldehyde Thiosemicarbazone

Single-Crystal X-ray Diffraction Analysis of 4-Methylbenzaldehyde (B123495) Thiosemicarbazone Structure

Single-crystal X-ray diffraction provides a definitive three-dimensional map of the atomic arrangement within the 4-Methylbenzaldehyde thiosemicarbazone crystal. Analysis of the compound, with the chemical formula C₉H₁₁N₃S, shows that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The unit cell parameters have been determined as a = 13.234(3) Å, b = 8.221(2) Å, c = 10.311(2) Å, β = 111.15(3)°, and a volume of 1046.2(4) ų. researchgate.netresearchgate.net The crystal structure contains four molecules per unit cell (Z=4). researchgate.netresearchgate.net

Interactive Table: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₉H₁₁N₃S
Formula weight 193.27
Crystal system Monoclinic
Space group P2₁/c
a (Å) 13.234 (3) researchgate.net
b (Å) 8.221 (2) researchgate.net
c (Å) 10.311 (2) researchgate.net
β (°) 111.15 (3) researchgate.net
Volume (ų) 1046.2 (4) researchgate.net
Z 4 researchgate.net
Temperature (K) 293 researchgate.net
Radiation type Mo Kα

Molecular Conformation and Intramolecular Hydrogen Bonding

The molecular conformation of this compound is significantly influenced by an intramolecular hydrogen bond. nih.gov This bond occurs between a hydrogen atom on the terminal amino group (N3) and the imine nitrogen atom (N1), denoted as N3–H3A···N1. nih.gov This interaction has a measured distance of 2.641(3) Å and helps to stabilize the molecule's conformation, leading to the formation of a pseudo-five-membered ring. nih.gov

The molecule itself is not perfectly planar. The phenyl ring is essentially planar, but there is a dihedral angle of approximately 14-17° between the plane of the phenyl ring and the thiourea (B124793) group (S-C9-N2-N1). nih.gov The sulfur atom and the hydrazine (B178648) nitrogen atom (N1) adopt a trans position relative to the C9–N2 bond. nih.gov

Crystal Packing and Intermolecular Hydrogen Bonding Interactions

The arrangement of individual molecules within the crystal lattice, or crystal packing, is primarily dictated by intermolecular hydrogen bonds. nih.gov These interactions occur between the hydrazine N-H group of one molecule and the sulfur atom of a neighboring molecule. researchgate.netnih.gov This N–H···S hydrogen bonding links the molecules into chains, forming a stable, extended supramolecular structure. nih.gov The specific N2–H2A···S1 interaction plays a major role in maintaining the crystal packing. researchgate.net

Vibrational Spectroscopy Characterization (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups within the this compound molecule by probing their characteristic vibrational modes. nih.govnih.gov

The FT-IR spectrum provides key information. The absence of a band around 2720 cm⁻¹, which would be characteristic of an aldehydic C-H stretch, confirms the condensation reaction between 4-methylbenzaldehyde and thiosemicarbazide (B42300). ijcrcps.com The formation of the imine group (C=N) is confirmed by a strong absorption band observed in the region of 1590-1600 cm⁻¹. ijcrcps.com Bands corresponding to N-H stretching vibrations are typically seen in the 3000-3400 cm⁻¹ region. japsonline.com The C=S (thione) stretching vibration is generally found at a lower frequency, often around 850 cm⁻¹. japsonline.com

Interactive Table: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3400 - 3300 ν(N-H) Amine N-H stretch
~3050 ν(C-H) Aromatic C-H stretch
~1600 ν(C=N) Imine stretch
~1530 δ(N-H) + ν(C-N) N-H bend and C-N stretch
~1485 ν(C-N) C-N stretch

(Note: Specific peak positions can vary slightly based on the experimental conditions and sample phase.)

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound typically shows intense absorption bands in the ultraviolet region. ijcrcps.com These bands are generally attributed to π→π* transitions originating from the conjugated system, which includes the p-tolyl group and the thiosemicarbazone moiety (-CH=N-NH-C=S). ijcrcps.comjapsonline.com Another absorption, often at a longer wavelength and with lower intensity, can be assigned to n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms. japsonline.com For similar thiosemicarbazones, characteristic absorption bands are observed between 260-380 nm. ijcrcps.comjetir.org

Mass Spectrometry and Elemental Analysis in Structural Confirmation

Mass spectrometry and elemental analysis are fundamental techniques used to confirm the molecular formula and weight of the synthesized compound.

Mass Spectrometry: Electron ionization mass spectrometry (EIMS) of this compound would be expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) value corresponding to its molecular weight of approximately 193.27. The fragmentation pattern would further corroborate the structure, showing characteristic fragments resulting from the cleavage of the thiosemicarbazone chain and the tolyl group.

Elemental Analysis: This technique provides the percentage composition of each element in the compound. For this compound (C₉H₁₁N₃S), the calculated elemental composition is approximately C: 55.93%, H: 5.74%, N: 21.74%, and S: 16.59%. Experimental findings that closely match these theoretical values provide strong evidence for the successful synthesis and purity of the compound. semanticscholar.orgorientjchem.org

Coordination Chemistry of 4 Methylbenzaldehyde Thiosemicarbazone with Metal Ions

Coordination Behavior and Ligand Chelation Modes

Thiosemicarbazones, including 4-Methylbenzaldehyde (B123495) thiosemicarbazone, are a significant class of N,S donor ligands. Their ability to coordinate with a diverse range of metals has made them a subject of extensive research. The coordination behavior is largely dictated by the presence of sulfur and nitrogen donor atoms, allowing for various chelation modes. Thiosemicarbazones can exist in thione and thiol tautomeric forms, enabling them to bind to metals as neutral molecules or as deprotonated monoanionic ligands. nih.gov

The most prevalent coordination mode for thiosemicarbazones, including 4-Methylbenzaldehyde thiosemicarbazone, is as a bidentate ligand. jocpr.com Chelation typically occurs through the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the azomethine group (>C=N). mdpi.comnih.govikm.org.mysaudijournals.com This coordination forms a stable five-membered chelate ring with the metal center. mdpi.comnih.gov Upon complexation, the ligand often coordinates as a mononegative bidentate species through the azomethine nitrogen and the thiolate sulfur atoms. ikm.org.my This mode of coordination is observed in complexes with a variety of transition metals, including Pd(II), Pt(II), Ni(II), Co(II), and Cu(II). ikm.org.mysaudijournals.com

In some instances, the ligand can coordinate in its neutral form. For example, in certain zinc(II) complexes, the this compound ligand binds to the metal ion in a monodentate fashion through the thioketonic sulfur atom (η¹-S bonding mode). researchgate.net However, bidentate (N,S) chelation remains the most common and well-documented coordination behavior. jocpr.comnih.gov

While bidentate coordination is typical, thiosemicarbazone derivatives can be designed to exhibit higher denticity. By incorporating additional donor groups into the aldehyde or ketone precursor, the resulting ligand can act in a tridentate or even polydentate fashion. For instance, thiosemicarbazones derived from 2-acetylpyridine (B122185) coordinate in a tridentate mode via the pyridine (B92270) nitrogen, imine nitrogen, and sulfur atoms (NNS). nih.gov Similarly, ligands synthesized from 2,4-dihydroxybenzaldehyde (B120756) can act as tridentate ONS donors, coordinating through the phenolic oxygen, azomethine nitrogen, and thiolate sulfur. uum.edu.my

In some cases, the thiosemicarbazonate ligand can act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. mdpi.comnih.gov For example, a dinuclear copper(II) complex has been reported where two thiosemicarbazone ligands bridge two copper atoms, which are also connected by a sulfate (B86663) bridge. nih.gov This demonstrates the architectural flexibility of thiosemicarbazone ligands in constructing complex, multidentate coordination structures. uobasrah.edu.iqrepec.org

Synthesis and Characterization of this compound Metal Complexes

The synthesis of this compound is typically achieved through a condensation reaction between 4-methylbenzaldehyde and thiosemicarbazide (B42300) in a solvent like methanol (B129727) or ethanol (B145695), often under reflux. biointerfaceresearch.com The resulting ligand can then be reacted with various metal salts to form coordination complexes.

Metal complexes of this compound and its derivatives are generally synthesized by reacting the ligand with a metal salt in an appropriate solvent. The reaction is often carried out in a 1:1 or 2:1 ligand-to-metal molar ratio. jocpr.combiointerfaceresearch.com

Ni(II), Cu(II), Co(II) Complexes : These complexes are commonly prepared by refluxing the thiosemicarbazone ligand with the corresponding metal(II) chloride salt in a solvent like methanol or ethanol. jocpr.comikm.org.my For instance, Co(II), Cu(II), and Ni(II) complexes have been synthesized by reacting the respective metal chloride hydrates with the ligand in a 1:2 metal-to-ligand ratio. jocpr.com

Zn(II) and Cd(II) Complexes : Zinc(II) halide complexes have been synthesized by reacting zinc(II) chloride, bromide, or iodide with the ligand. researchgate.net Cadmium(II) complexes have also been prepared using similar methods. nih.gov

Fe(III) Complexes : Iron(III) complexes can be synthesized by reacting an iron(III) salt, such as FeCl₃·6H₂O, with the ligand, often in the presence of a base like sodium acetate (B1210297) to facilitate deprotonation. pmf.unsa.ba

Ru(II) Complexes : Ruthenium(II)-arene complexes are typically synthesized by reacting the thiosemicarbazone ligand with a ruthenium dimer, such as [Ru(p-cymene)(μ-Cl)Cl]₂. mdpi.comnih.gov This results in cationic mononuclear complexes where the ligand acts as a bidentate chelator.

Ga(III) Complexes : Gallium(III) complexes have been prepared by reacting Ga(NO₃)₃·xH₂O with the thiosemicarbazone ligand in refluxing ethanol. nih.gov The resulting complexes can feature a 3:1 ligand-to-metal stoichiometry. nih.gov

Sn(IV) Complexes : Organotin(IV) complexes are synthesized by reacting organotin(IV) chlorides, such as dimethyltin(IV) dichloride, with the ligand. uobasrah.edu.iqrepec.orgias.ac.innih.gov These reactions can yield six-coordinate tin(IV) complexes. uobasrah.edu.iqrepec.org

Table 1: Overview of Synthesis Conditions for Metal Complexes

Metal IonPrecursor Salt ExampleTypical SolventGeneral Method
Ni(II), Co(II), Cu(II)MCl₂·nH₂OMethanol/EthanolRefluxing ligand and metal salt. jocpr.comikm.org.my
Zn(II)ZnX₂ (X=Cl, Br, I)EthanolStirring ligand and metal salt at room temperature. researchgate.net
Fe(III)FeCl₃·6H₂OMethanolReaction in the presence of a base (e.g., sodium acetate). pmf.unsa.ba
Ru(II)[Ru(arene)(μ-Cl)Cl]₂Methanol/DichloromethaneReaction of ligand with Ru(II) dimer.
Ga(III)Ga(NO₃)₃·xH₂OEthanolRefluxing ligand and metal salt. nih.gov
Sn(IV)R₂SnCl₂ (e.g., Me₂SnCl₂)EthanolReaction of ligand with organotin(IV) chloride. uobasrah.edu.iqrepec.org

The coordination of this compound to a metal ion is confirmed through various spectroscopic techniques, which detect changes in the electronic and vibrational properties of the ligand upon complexation.

FT-IR Spectroscopy : Infrared spectroscopy is a key tool for determining the donor sites of the ligand. A downward shift or disappearance of the ν(N-H) band and a significant shift in the ν(C=N) (azomethine) band to lower frequencies indicate the coordination of the azomethine nitrogen. jocpr.com The coordination of the sulfur atom is confirmed by a shift of the ν(C=S) band to a lower wavenumber. jocpr.comjapsonline.com The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Sn(IV)). In the ¹H NMR spectrum, the disappearance of the N-H proton signal upon complexation suggests deprotonation and coordination. ias.ac.in Shifts in the signals of the azomethine proton and aromatic protons also provide evidence of coordination. biointerfaceresearch.com For organotin(IV) complexes, ¹¹⁹Sn NMR provides information about the coordination number and geometry of the tin center. ias.ac.innih.gov

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about their geometry. The spectra of the free ligand typically show intense bands corresponding to π→π* and n→π* transitions. ikm.org.my Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear, indicating the formation of the complex. ikm.org.mynih.gov

Table 2: Typical Spectroscopic Shifts upon Complexation

Spectroscopic TechniqueKey Band/SignalTypical Change upon CoordinationIndication
FT-IRν(N-H)Disappears or shifts to lower frequencyDeprotonation and/or N-coordination jocpr.com
ν(C=N)Shifts to lower frequencyCoordination of azomethine nitrogen jocpr.com
ν(C=S)Shifts to lower frequencyCoordination of sulfur atom japsonline.com
¹H NMR-NH protonSignal disappearsDeprotonation and coordination ias.ac.in
-CH=N protonSignal shifts downfieldCoordination of azomethine nitrogen biointerfaceresearch.com
UV-VisIntra-ligand transitionsBathochromic or hypsochromic shiftMetal-ligand interaction ikm.org.my

For example, in the synthesis of Ni(II) complexes, the use of triphenylphosphine (B44618) (PPh₃) as a co-ligand can lead to the formation of four-coordinate, square-planar complexes. sci-hub.se Similarly, the inclusion of N,N-heterocyclic bases like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen) in reactions with Cu(II) or Zn(II) results in five-coordinated mononuclear complexes. uum.edu.my In these structures, the thiosemicarbazone acts as a tridentate ONS ligand, while the bipyridine or phenanthroline acts as a bidentate N,N' co-ligand, completing the coordination sphere. uum.edu.my The choice of co-ligand can affect the coordination geometry, which can vary from distorted square pyramidal to distorted trigonal bipyramidal. uum.edu.my The stability of Ru(II)-arene complexes is enhanced by the arene ligand, which also provides a balance between lipophilic and hydrophilic properties. nih.gov

Structural Aspects and Geometrical Configurations of Metal Complexes

This compound typically acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiocarbonyl group and the azomethine nitrogen atom. This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of thiosemicarbazones. researchgate.netresearchgate.net The coordination of the ligand can occur in its neutral thione form or, upon deprotonation of the hydrazinic N-H group, as a monoanionic thiolato ligand. The specific coordination mode and the resulting geometry of the complex are influenced by several factors, including the nature of the metal ion, its oxidation state, the presence of other ligands, and the reaction conditions.

While extensive crystallographic data for a wide range of metal complexes of this compound are not broadly available, structural information from closely related thiosemicarbazone complexes provides significant insight into the expected geometrical configurations. For instance, nickel(II) complexes with similar thiosemicarbazone ligands have been shown to adopt a square planar geometry, where the ligand coordinates in a bidentate fashion. rsc.org In such complexes, the metal center is surrounded by the nitrogen and sulfur donor atoms of the thiosemicarbazone and often incorporates other ligands, such as triphenylphosphine, to complete the coordination sphere.

Similarly, copper(II) complexes with related thiosemicarbazone ligands have been characterized, often revealing square pyramidal or distorted square planar geometries. nih.govnih.gov In these structures, the thiosemicarbazone ligand typically binds in a tridentate ONS manner if a hydroxyl group is present on the aldehyde ring, or as a bidentate NS ligand. nih.govnih.gov The versatility in coordination allows for the formation of both mononuclear and dinuclear complexes. nih.gov For example, a dinuclear copper(II) complex with a related ligand, 2-acetylpyridine-N(4)-methyl-thiosemicarbazone, features a sulfate bridge connecting two copper centers, each coordinated to a tridentate thiosemicarbazone ligand. nih.gov

The structural parameters of the free this compound ligand have been determined by single-crystal X-ray diffraction. nih.gov The molecule exhibits a nearly planar conformation, which is a favorable prerequisite for chelation. The bond lengths and angles within the thiosemicarbazone moiety are consistent with those observed in other structurally characterized thiosemicarbazones. nih.gov Upon complexation, changes in these parameters, particularly in the C=S and C=N bond lengths, are indicative of coordination to the metal center.

Table 1: Selected Bond Lengths and Angles for this compound (Free Ligand)

This table is interactive. Click on the headers to sort the data.

Parameter Value (Å or °)
C=S Bond Length 1.704
C=N Bond Length 1.271
N-N Bond Length 1.389
C-N-N Angle 117.5
N-C-S Angle 119.5

Data sourced from Zhang et al. (2009). nih.gov

The geometrical configurations of metal complexes with this compound are diverse and adaptable, with the final structure being a result of the interplay between the electronic properties of the metal ion and the steric and electronic characteristics of the ligand and any co-ligands. Common geometries include square planar for Ni(II) and square pyramidal or distorted octahedral for Cu(II) and Co(II). rsc.orgnih.govtsijournals.com

Electronic and Redox Properties of Metal Thiosemicarbazone Complexes

The electronic properties of metal complexes of this compound are primarily dictated by the nature of the metal-ligand bonding and the geometry of the complex. The electronic absorption spectra of these complexes typically exhibit bands arising from intra-ligand transitions, as well as ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfer transitions. The d-d transitions of the metal ion are also observed, though they are often weaker in intensity.

For copper(II) complexes of thiosemicarbazones, the UV-Vis spectra generally show intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand, and charge transfer bands in the visible region. nih.govukm.my The d-d transitions for square planar or square pyramidal Cu(II) complexes are typically observed as a broad band in the visible region. ukm.my The position and intensity of these bands are sensitive to the coordination environment and can provide valuable information about the geometry of the complex.

For instance, nickel(II) complexes with thiosemicarbazone ligands have been shown to exhibit quasi-reversible oxidation and reduction waves. rsc.org The nature of these redox processes can be significantly influenced by the electronic properties of the substituents on the aromatic ring of the aldehyde. The electron-donating methyl group in this compound would be expected to influence the redox potentials of its metal complexes compared to those with electron-withdrawing groups.

Studies on copper(II) and nickel(II) complexes with other thiosemicarbazones have shown that the Cu(II)/Cu(I) and Ni(II)/Ni(I) redox couples are often observed. researchgate.netnih.govjocpr.com The reversibility of these processes can vary, indicating the stability of the different oxidation states of the metal within the complex. In some cases, irreversible redox processes suggest that the electron transfer is accompanied by structural changes in the complex. jocpr.com

Table 2: Illustrative Redox Potentials for Related Metal Thiosemicarbazone Complexes

This table is interactive. Click on the headers to sort the data.

Complex Type Redox Couple Potential (V vs. reference) Nature of Process
Nickel(II) Thiosemicarbazone Ni(II)/Ni(III) ~ +0.5 to +0.8 Quasi-reversible Oxidation
Nickel(II) Thiosemicarbazone Ni(II)/Ni(I) ~ -1.2 to -1.6 Quasi-reversible Reduction
Copper(II) Thiosemicarbazone Cu(II)/Cu(I) ~ -0.1 to -0.5 Quasi-reversible

Data are generalized from studies on structurally similar thiosemicarbazone complexes and serve as an illustrative example. rsc.orgnih.gov

The electronic and redox properties of metal complexes of this compound are a direct consequence of the molecular and electronic structure of the coordination sphere. The interplay between the metal d-orbitals and the ligand orbitals gives rise to the observed spectral and electrochemical characteristics, which are fundamental to understanding the reactivity and potential applications of these compounds.

Computational and Theoretical Studies on 4 Methylbenzaldehyde Thiosemicarbazone Systems

Quantum Chemical Investigations (DFT, FMO, NBO, MEP)

Quantum chemical methods are fundamental in elucidating the electronic characteristics and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between accuracy and computational cost. Studies on thiosemicarbazone derivatives often utilize DFT to explore their molecular structure, vibrational frequencies, and electronic properties.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Key parameters derived from quantum chemical calculations, such as Frontier Molecular Orbitals (HOMO and LUMO), provide critical information. The Highest Occupied Molecular Orbital (HOMO) energy indicates the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. nih.gov

Local reactivity can be determined using Fukui functions, which identify the most susceptible atomic sites for nucleophilic, electrophilic, and radical attacks. nih.gov For thiosemicarbazone derivatives, such analyses have shown that active sites often include the thiocarbonyl sulfur atom and various nitrogen atoms within the molecular structure. researchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors

Descriptor Formula Significance
HOMO Energy (E_HOMO) - Electron-donating ability
LUMO Energy (E_LUMO) - Electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity and stability
Ionization Potential (IP) -E_HOMO The energy required to remove an electron
Electron Affinity (EA) -E_LUMO The energy released when an electron is added
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 The power to attract electrons
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to change in electron configuration

| Global Softness (S) | 1 / (2η) | The capacity of a molecule to accept electrons |

Intermolecular Interactions and Hirshfeld Surface Analysis

The packing of molecules in a crystal is directed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. scirp.orgrsc.org This method maps the electron distribution of a molecule within a crystal to identify close contacts between neighboring molecules.

For 4-Methylbenzaldehyde (B123495) thiosemicarbazone, crystallographic studies reveal that the crystal packing is stabilized by intermolecular N—H⋯S hydrogen bonds. nih.govresearchgate.netresearchgate.net The molecule's conformation is influenced by a strong intramolecular N—H⋯N hydrogen bond. nih.govresearchgate.netresearchgate.net

Table 2: Hirshfeld Surface Interaction Contributions for a Representative Thiosemicarbazone Derivative

Interaction Type Contribution Percentage
H···H 43%
C···H 18%
O···H 17%
N···H 6%
S···H 6.8%

Data derived from a representative thiazole-thiosemicarbazone-related structure to illustrate typical interaction percentages. nih.gov

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov

Thiosemicarbazones have been investigated as inhibitors for various biological targets implicated in cancer and infectious diseases. nih.govnih.gov Docking studies on thiosemicarbazone derivatives have explored their binding to targets like topoisomerase II (an anticancer target) and the transcriptional regulator PrfA (an antibacterial target). nih.gov The results of these studies are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.gov For instance, the thiosemicarbazone moiety can act as a hydrogen bond donor and acceptor, contributing to the stability of the ligand-receptor complex.

Table 3: Example of Molecular Docking Results for Thiosemicarbazone Derivatives

Compound Class Target Protein Binding Affinity Score (Example) Key Interacting Residues (Example)
Thiosemicarbazone-indole Androgen Receptor (5T8E) -8.5 kcal/mol Gln711, Arg752, Asn705
Thiosemicarbazone Topoisomerase II -7.9 kcal/mol Asp479, Ser516
Thiosemicarbazone Transcriptional Regulator PrfA -7.5 kcal/mol Tyr63, Ser99

Binding affinities and residues are illustrative examples from studies on thiosemicarbazone derivatives. nih.govnih.gov

Molecular Dynamics Simulations in Biological Systems

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of a molecule or a complex over time, providing insights into the stability and flexibility of the system in a simulated biological environment. researchgate.net

For thiosemicarbazone derivatives, MD simulations can be used to assess the stability of the ligand-protein complex predicted by docking. nih.gov By simulating the complex in a solvent (like water) for a duration of nanoseconds, researchers can analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. Other analyses, like the root-mean-square fluctuation (RMSF), can identify flexible regions of the protein upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

To build a QSAR model for thiosemicarbazone derivatives, a dataset of compounds with known biological activities (e.g., IC50 values against a cancer cell line) is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, or physicochemical properties), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity.

The predictive power of a QSAR model is validated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov Successful QSAR models for thiosemicarbazones have been developed to predict their anticancer and antimicrobial activities, identifying key structural features that influence their potency. nih.govnih.gov

Mechanistic Investigations into the Biological Activities of Thiosemicarbazones with Relevance to 4 Methylbenzaldehyde Thiosemicarbazone

Anti-Cancer Activity Mechanisms

The anti-neoplastic effects of thiosemicarbazones are exerted through several interconnected pathways. The ability of these compounds to bind metal ions is a central feature that underpins many of their cytotoxic effects. nih.gov The resulting metal-TSC complexes are often more biologically active than the TSC ligand alone and can engage in redox cycling, leading to cellular damage. nih.govnih.gov This multifaceted approach, targeting multiple vulnerabilities in cancer cells, makes thiosemicarbazones a promising class of therapeutic candidates. nih.govresearchgate.net

Inhibition of Ribonucleotide Reductase (RNR)

A primary and extensively studied mechanism of action for thiosemicarbazones is the potent inhibition of ribonucleotide reductase (RNR). ijpcbs.compatsnap.comacs.org RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential precursors for both DNA synthesis and repair. frontiersin.org As this is the rate-limiting step in the DNA synthesis pathway, its inhibition effectively halts cellular proliferation, particularly in rapidly dividing cancer cells. patsnap.comfrontiersin.orgaacrjournals.org

The class Ia RNR found in mammals is a heterodimeric enzyme composed of two subunits, R1 and R2. acs.org The R2 subunit contains a di-iron center that generates and stabilizes a crucial tyrosyl free radical, which is essential for the enzyme's catalytic activity. ijpcbs.comaacrjournals.orgnih.gov Thiosemicarbazones, especially α-(N)-heterocyclic TSCs like Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), exert their inhibitory effect by targeting this R2 subunit. nih.govnih.gov

The mechanism proceeds in two key steps:

Iron Chelation: TSCs act as powerful iron chelators, binding to and removing the iron atoms from the R2 subunit's di-iron center. ijpcbs.comnih.gov

Radical Scavenging: This destabilization and interaction with the iron center leads to the quenching or destruction of the essential tyrosyl free radical. aacrjournals.orgnih.gov

Without the tyrosyl radical, RNR is rendered inactive, the supply of deoxyribonucleotides is choked off, and DNA synthesis is arrested. patsnap.com Triapine, a well-known TSC that has entered numerous clinical trials, is reported to be 100 to 1000 times more potent as an RNR inhibitor than hydroxyurea, another RNR-targeting drug. aacrjournals.orgnih.gov The structural features of TSCs, such as a conjugated N,N,S-tridentate donor set, are considered essential for this potent biological activity. nih.gov

Topoisomerase Enzyme Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like DNA replication and transcription. nih.govnih.gov By creating transient breaks in the DNA backbone, they allow the strands to be untangled or uncoiled. nih.gov Several anticancer drugs function by targeting these enzymes, and evidence suggests that thiosemicarbazones and their metal complexes are also capable of topoisomerase inhibition, particularly targeting human topoisomerase IIα (Topo IIα). ijpcbs.comnih.govtntech.edutntech.edu

Topoisomerase inhibitors can act in two main ways: as catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA, or as "poisons" that stabilize the transient complex formed between the topoisomerase and the cleaved DNA (the cleavable complex). wikipedia.org This stabilization prevents the re-ligation of the DNA break, leading to the accumulation of permanent, lethal double-strand breaks and triggering apoptosis. ijpcbs.comwikipedia.org

Research indicates that some thiosemicarbazones function as Topo II poisons. tntech.edu Metal chelation appears to be crucial, with metal-TSC complexes showing significant inhibitory activity against Topo II. nih.govtntech.edu For instance, some studies have shown that certain TSCs can stabilize the cleavable complexes formed by Topo IIα and DNA, leading to apoptosis. ijpcbs.com However, the activity can be compound-specific, as conflicting results have been reported for some TSCs, indicating that the precise interaction is dependent on the specific molecular structure of the thiosemicarbazone and any coordinated metal ion. mdpi.com

Thiosemicarbazone Compound Target Topoisomerase Reported Mechanism Reference(s)
Triapine (3-AP)Top2AInhibition observed in the presence of Cu(II). mdpi.com
Dp44mTTop2αPreferentially targets Top2α with minimal effect on Top2β. (Note: a controversial finding). mdpi.com
TSC24Top2Potent activity against HT-29 cell line. mdpi.com
Acridine-thiosemicarbazonesTop2αCan act as Topo II poisons, with activity influenced by the substituent on the phenyl ring. nih.gov
Carbazole-thiosemicarbazone hybridsTopoisomerase II (Topo II)Significant inhibition reported for specific compounds. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A hallmark of effective anticancer agents is the ability to induce programmed cell death (apoptosis) and halt the uncontrolled cell division characteristic of tumors. tandfonline.com Thiosemicarbazones have been shown to trigger both of these cellular events through multiple pathways. nih.govoncotarget.commdpi.com

Induction of Apoptosis: Thiosemicarbazones can initiate apoptosis, often through the intrinsic or mitochondrial pathway. nih.govsciepub.com This process involves:

Loss of Mitochondrial Membrane Potential: Treatment with TSCs can cause a collapse in the mitochondrial membrane potential, a key early event in apoptosis. nih.govsciepub.comnih.gov

Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.netnih.gov An increase in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.

Caspase Activation: The release of cytochrome c initiates a caspase cascade, activating executioner caspases like caspase-3 and caspase-9, which dismantle the cell. researchgate.netsciepub.com

Upregulation of Stress-Related Genes: Some TSCs trigger apoptosis by upregulating stress-response genes like N-myc Downstream Regulated Gene 1 (Ndrg1). nih.gov

Cell Cycle Arrest: By disrupting key cellular processes, thiosemicarbazones cause the cell cycle to halt at specific checkpoints, preventing cancer cells from progressing towards division. tandfonline.com

G0/G1 Phase Arrest: Deprivation of iron, a key consequence of TSC chelation, is known to cause cell cycle arrest at the G1/S transition. acs.org This is achieved by affecting the expression of proteins like cyclins (e.g., cyclin D) and cyclin-dependent kinases (cdk2). acs.org Some TSC derivatives have been specifically shown to induce arrest in the G0/G1 phase. nih.gov

S Phase Arrest: By inhibiting RNR and DNA synthesis, TSCs can directly cause arrest during the S phase. nih.gov

G2/M Phase Arrest: Other TSC compounds have been found to induce a mitotic arrest in the G2/M phase, often associated with defects in chromosome alignment. tandfonline.comnih.gov

The specific phase of arrest can depend on the compound's structure and the cell type being treated. nih.govnih.gov

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells due to their accelerated metabolism. nih.gov This makes them more vulnerable to further increases in oxidative stress. Thiosemicarbazones exploit this vulnerability by acting as potent inducers of ROS. nih.govoncotarget.com

The primary mechanism involves the redox activity of the metal complexes they form. nih.gov

Formation of Redox-Active Complexes: TSCs chelate intracellular transition metals like iron (Fe) and copper (Cu). nih.govnih.gov

Redox Cycling: The resulting Fe-TSC or Cu-TSC complexes can participate in redox cycling. For example, an iron(III)-TSC complex can be reduced to an iron(II)-TSC complex. nih.govnih.gov

Fenton-like Reactions: This redox-active iron(II) complex can then react with molecular oxygen or hydrogen peroxide (H₂O₂) via Fenton-like reactions to generate highly damaging ROS, such as the hydroxyl radical (•OH). nih.govnih.gov

This surge in ROS leads to overwhelming oxidative stress, causing widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. nih.gov This damage contributes directly to the disruption of mitochondrial function and the induction of apoptosis. nih.govoncotarget.comfrontiersin.org The ability of TSCs to deregulate the cell's natural antioxidant capacity further enhances their cytotoxic effects. nih.govoncotarget.com

Metal Chelation and Cellular Iron Deprivation Strategies

The ability to chelate metal ions is a fundamental chemical property of thiosemicarbazones and a cornerstone of their anticancer activity. nih.govnih.govnih.gov The structure of many TSCs, featuring a conjugated N,N,S-tridentate donor system, makes them highly effective chelators of transition metals. nih.gov

Rapidly proliferating cancer cells have a significantly higher requirement for iron than normal cells. nih.govacs.org Iron is a critical cofactor for many proteins and enzymes involved in essential processes, including cellular respiration and, most importantly, DNA synthesis (as a component of RNR). nih.gov By sequestering this essential metal, thiosemicarbazones effectively starve cancer cells of a vital nutrient. nih.govacs.org

This strategy of iron deprivation leads to several downstream anticancer effects:

Inhibition of Iron-Dependent Enzymes: The most prominent target is RNR, as discussed previously. ijpcbs.com

Cell Cycle Arrest: Deprivation of iron is a strong signal for cell cycle arrest, typically at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase. acs.org

Induction of Stress-Response Genes: Iron depletion can induce the expression of metastasis suppressor genes like Ndrg1, which inhibits cell growth. nih.govnih.gov

The formation of stable metal complexes not only deprives the cell of iron but also creates the redox-active entities responsible for generating ROS, demonstrating the interconnectedness of the various mechanisms of action. nih.gov

Interference with DNA Synthesis and Replication Pathways

The ultimate consequence of the various mechanisms employed by thiosemicarbazones is a profound interference with the synthesis, repair, and integrity of DNA. nih.govnih.gov This is not a single action but a convergent result of their multiple cellular insults.

The key contributing pathways are:

Depletion of DNA Building Blocks: The most direct interference comes from the potent inhibition of ribonucleotide reductase (RNR). patsnap.comfrontiersin.org By halting the production of deoxyribonucleotides, TSCs remove the fundamental building blocks required for both the synthesis of new DNA during replication and the repair of damaged DNA. patsnap.comfrontiersin.org

Direct DNA Damage: The generation of ROS via redox-active metal complexes causes direct damage to the DNA structure. nih.gov This can manifest as the formation of DNA adducts or the induction of single- and double-strand breaks, which can be lethal to the cell if not repaired. nih.govoncotarget.com

Disruption of DNA Processing: The inhibition of topoisomerase enzymes prevents the proper management of DNA topology during replication and transcription. nih.govresearchgate.net The stabilization of cleavable complexes by TSCs introduces permanent strand breaks, which are a direct physical barrier to the progression of replication forks and transcription machinery. ijpcbs.comwikipedia.org

Collectively, these actions create a state where the cancer cell can neither replicate its genome to divide nor repair the extensive damage being inflicted upon it, inevitably leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Role of Metal Complexation in Enhancing Anti-Cancer Potency

The coordination of thiosemicarbazones with metal ions is a crucial factor that often enhances their anti-cancer activity. imedpub.com Metal complexes of thiosemicarbazones are typically more potent than the free ligands, a phenomenon attributed to several interconnected mechanisms. frontiersin.orgnih.govmdpi.com

One primary role of metal complexation is the generation of reactive oxygen species (ROS). nih.gov Thiosemicarbazones form redox-active complexes with transition metals like iron and copper. nih.govnih.gov These complexes can catalyze the production of ROS, leading to excessive oxidative stress within cancer cells, which in turn induces programmed cell death (apoptosis) or autophagy. nih.govfrontiersin.org For example, copper(II) complexes of some thiosemicarbazones have been shown to promote apoptosis by catalyzing the generation of intracellular ROS from hydrogen peroxide. frontiersin.orgnih.gov

Furthermore, metal complexation can increase the lipophilicity of the thiosemicarbazone molecule. frontiersin.orgnih.gov This enhanced lipophilicity facilitates passage through the cell membrane, allowing the compound to accumulate intracellularly and reach its targets more effectively. nih.gov Cancer cells often have a higher demand for metals like copper than normal cells, which can be exploited by these complexes to achieve selective toxicity. frontiersin.orgnih.gov

Metal-thiosemicarbazone complexes can also target cellular organelles, particularly mitochondria. By disrupting the mitochondrial membrane potential, these complexes can trigger the release of pro-apoptotic factors like cytochrome C, initiating the caspase cascade that leads to irreversible cell death. frontiersin.org

Finally, these complexes may offer a strategy to overcome multidrug resistance in tumors. frontiersin.org Their mechanism of action often differs from traditional chemotherapeutic agents, allowing them to remain effective against resistant cancer cell lines. frontiersin.org Numerous studies have demonstrated that metal complexes of thiosemicarbazones, involving metals such as Copper (Cu), Zinc (Zn), Gallium (Ga), and Iron (Fe), exhibit potent inhibitory effects against a variety of tumor types. frontiersin.orgnih.govfrontiersin.org

Table 1: Examples of Metal-Thiosemicarbazone Complexes and their Anti-Cancer Activity

Metal Ion Complex Type Cancer Cell Line Observed Effect Citation
Copper (II) 2-benzoylpyridine (B47108) thiosemicarbazone derivative A549 (Lung Cancer) High anti-proliferative activity (IC50: 0.20 ± 0.04 µM) frontiersin.org
Gallium (III) Thiosemicarbazone Schiff bases NCI-H460 (Lung Cancer) Significant anti-proliferative activity (IC50: 0.43 - 0.72 µM) frontiersin.orgnih.gov
Zinc (II) Thiosemicarbazone ligand Various Stronger antitumor activity than the ligand alone frontiersin.org
Iron (III) Thiosemicarbazone ligand Various Generation of ROS, induction of apoptosis nih.govfrontiersin.org

Structure-Activity Relationships Driving Anti-Cancer Efficacy

The anti-cancer potency of thiosemicarbazones is profoundly influenced by their chemical structure. imedpub.com Structure-activity relationship (SAR) studies have identified several key features that are critical for their efficacy.

A crucial structural element is the N-N-S donor atom set, which is vital for the compound's ability to chelate metal ions. mdpi.comnih.gov This chelating capability is fundamental to many of their biological activities, including the formation of redox-active metal complexes that generate cytotoxic ROS. nih.govacs.org Studies have shown that chelators utilizing "soft" donor atoms like nitrogen and sulfur result in potent anti-cancer activity. nih.gov

Modifications to the thiosemicarbazone backbone can significantly alter its anti-cancer properties. For instance, di-substitution at the terminal nitrogen atom (N4) has been identified as being critical for potent anti-cancer activity. nih.gov The nature of the aldehyde or ketone precursor from which the thiosemicarbazone is derived also plays a significant role. nih.govresearchgate.net Aromatic or heterocyclic systems attached to the azomethine carbon (C=N) can influence the electronic and steric properties of the molecule, thereby affecting its biological activity. ijpcbs.com

The introduction of specific moieties can direct the compound to particular biological targets. For example, incorporating a 2-benzoylpyridine moiety has been shown to yield compounds with potent anti-lung cancer and anti-metastatic activities. frontiersin.org Similarly, derivatives of di-2-pyridyl ketone thiosemicarbazone have demonstrated markedly selective activity against human lung cancer xenografts. frontiersin.org The ability of these compounds to inhibit key enzymes involved in cellular proliferation, such as ribonucleotide reductase and topoisomerase IIα, is also a critical aspect of their anti-cancer mechanism. frontiersin.orgacs.orgijpcbs.com The inhibition of ribonucleotide reductase blocks a critical step in DNA synthesis, preventing the replication of tumor cells. nih.govijpcbs.com

Table 2: Influence of Structural Modifications on Anti-Cancer Activity of Thiosemicarbazones

Structural Feature / Modification Impact on Anti-Cancer Activity Mechanism Citation
N,N,S Donor Atom Set Crucial for potency Essential for forming redox-active iron complexes that generate ROS. nih.gov
Di-substitution at terminal N4 atom Critical for potent activity Enhances the molecule's overall efficacy. nih.gov
2-Benzoylpyridine Moiety Potent anti-lung cancer activity Enhances targeting and efficacy against specific cancer types. frontiersin.org
Di-2-pyridyl Ketone Moiety Selective in vivo activity Improves efficacy and safety profile against lung cancer xenografts. frontiersin.org
Chloro Substituent on Acridine Ring Increased DNA binding affinity Increases hydrophobicity and dipole-dipole interactions. nih.gov

Anti-Microbial Activity Mechanisms

Thiosemicarbazones exhibit broad-spectrum antimicrobial activity, making them promising candidates for the development of new antibiotics. nih.govmdpi.comnih.gov Their mechanisms of action against microbial cells are varied and often involve targeting essential cellular processes.

Antibacterial Activity

The antibacterial effects of thiosemicarbazones are attributed to their ability to interfere with fundamental bacterial functions, from enzyme activity to the structural integrity of the cell itself. nih.govnih.gov

A primary mechanism of antibacterial action for thiosemicarbazones is the inhibition of essential bacterial enzymes. nih.govmdpi.com Molecular docking studies and experimental assays suggest that these compounds can act as inhibitors of DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for DNA replication, transcription, and repair in bacteria. mdpi.com By inhibiting their function, thiosemicarbazones disrupt these processes, ultimately leading to bacterial cell death. nih.govmdpi.com For instance, certain thiosemicarbazide (B42300) derivatives have been shown to decrease the ATPase activity of Staphylococcus aureus topoisomerase IV. nih.gov

Other enzymes are also potential targets. Thiosemicarbazones have been investigated as inhibitors of bacterial carbonic anhydrases, which are important for the life cycle of various pathogenic bacteria. nih.govtandfonline.comnih.gov The ability of the thiosemicarbazone functional group to coordinate with the zinc ion in the active site of these enzymes is believed to be key to this inhibitory activity. nih.gov

Evidence suggests that thiosemicarbazones can exert their antimicrobial effects by compromising the integrity of the microbial cell membrane. nih.gov While this mechanism has been more extensively described for their antifungal action, which involves disrupting the function of the fungal cell membrane, similar principles may apply to bacteria. nih.gov The lipophilic nature of many thiosemicarbazone derivatives could facilitate their insertion into the lipid bilayer of the bacterial membrane. This can lead to increased permeability, depolarization of the membrane potential, and leakage of essential intracellular components, such as potassium ions, ultimately causing cell lysis and death. researchgate.net

Thiosemicarbazones interfere with microbial DNA replication and protein synthesis through multiple pathways. nih.govmdpi.com The inhibition of topoisomerases like DNA gyrase and topoisomerase IV directly halts DNA replication. nih.govmdpi.com Furthermore, some thiosemicarbazone derivatives can bind to DNA, potentially through intercalation, which can block the progression of replication and transcription machinery. nih.gov

The inhibition of protein synthesis is another reported mechanism of action. nih.gov By disrupting this fundamental process, thiosemicarbazones can prevent the production of essential enzymes and structural proteins, leading to the cessation of growth and eventual death of the microbial cell. nih.gov

Antifungal Activity

Thiosemicarbazones, a class of compounds known for their wide range of biological activities, have demonstrated notable antifungal properties. nih.govmdpi.com Their potential as antifungal agents is a subject of ongoing research, with studies exploring their efficacy against various fungal pathogens. nih.govnih.gov The structural versatility of thiosemicarbazones allows for chemical modifications that can enhance their antifungal potency. nih.gov A novel synthesized compound, (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, has shown antifungal activity comparable to the commercial fungicide pyrimethanil, highlighting the potential of this class of compounds in developing new antifungal drugs. nih.govmdpi.com The antifungal action of thiosemicarbazones is attributed to multiple mechanisms, primarily the disruption of the fungal cell membrane and the inhibition of protein synthesis. nih.govmdpi.com

Fungal Cell Membrane Disruption

One of the principal mechanisms by which thiosemicarbazones exert their antifungal effects is by compromising the integrity of the fungal cell membrane. nih.govmdpi.com The fungal cell membrane, which contains ergosterol (B1671047) as a key component, is a primary target for many antifungal drugs. academiapublishing.org Disruption of this membrane leads to a loss of cellular contents and ultimately, cell death. nih.govmdpi.com While the precise interactions are still under investigation, it is understood that these compounds interfere with the structural and functional aspects of the membrane. nih.govmdpi.com Some antifungal agents, like polyenes, directly interact with ergosterol, while azoles inhibit its synthesis. academiapublishing.org The action of thiosemicarbazones is believed to involve a disruption of the membrane's physical structure, leading to increased permeability. nih.govmdpi.com

Inhibition of Fungal Protein Synthesis

In addition to disrupting the cell membrane, thiosemicarbazones are also known to inhibit fungal protein synthesis. nih.govmdpi.com Proteins are essential for all cellular functions, including growth, metabolism, and replication. By interfering with the synthesis of these vital macromolecules, thiosemicarbazones effectively halt fungal proliferation and lead to cell death. nih.govmdpi.com This dual mechanism of action, targeting both the cell membrane and protein synthesis, makes thiosemicarbazones promising candidates for the development of new and effective antifungal therapies. nih.gov

Antiviral Activity Mechanisms

Thiosemicarbazones have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses. tntech.edunih.govnih.gov The antiviral mechanism of these compounds is often linked to their ability to chelate metal ions, which are crucial for the function of certain viral enzymes. researchgate.net For instance, some salicylaldehyde (B1680747) thiosemicarbazone derivatives have been shown to inhibit the PA endonuclease of the influenza virus, an enzyme that requires divalent metal ions like magnesium(II) or manganese(II) for its activity. researchgate.net

Another key target for the antiviral action of thiosemicarbazones is the viral replication process. A copper(II) complex of 2-formyl-pyridine thiosemicarbazone has been found to inhibit RNA-dependent DNA polymerases, which are essential for the replication of retroviruses like the Rous sarcoma virus. nih.gov Furthermore, studies on substituted benzaldehyde (B42025) thiosemicarbazones have revealed their ability to significantly inhibit the replication of poliovirus. nih.gov The effectiveness of these compounds appears to be dependent on their chemical structure, particularly the positioning of substituent groups on the aromatic ring. nih.gov Research on α-amino acid-based thiosemicarbazones has also shown their potential to completely prevent Dengue virus infection in cell cultures in a dose-dependent manner. nih.gov

Antiparasitic Activity Mechanisms

The antiparasitic properties of thiosemicarbazones have been investigated against a range of parasites, including Trypanosoma cruzi, Plasmodium falciparum, and Toxoplasma gondii. nih.govnih.govrsc.orgmdpi.com One of the proposed mechanisms for their antiparasitic action is the inhibition of crucial parasitic enzymes. For example, some thiosemicarbazones have been shown to inhibit cruzain, a key cysteine protease of T. cruzi. nih.gov

Another important mechanism involves the disruption of the parasite's ability to detoxify heme. In Plasmodium falciparum, the parasite that causes malaria, the detoxification of heme released from the digestion of hemoglobin is a critical survival mechanism. Some thiosemicarbazone-based compounds are being investigated for their ability to inhibit the formation of hemozoin (β-hematin), the crystalline form of detoxified heme. researchgate.net

Furthermore, the generation of oxidative stress within the parasite is another potential mechanism of action. Certain iron-chelating thiosemicarbazones are believed to generate reactive oxygen species (ROS), leading to apoptosis or programmed cell death in the parasite. mdpi.com The presence of specific chemical groups, such as a nitro group, has been shown to potentiate the antiparasitic activity of these compounds. nih.gov

Modulation of Antimicrobial Activity through Metal Complexation

The choice of the metal ion plays a crucial role in the biological activity of the complex. nih.gov Copper(II) and zinc(II) complexes of thiosemicarbazones have been reported to exhibit particularly high antifungal activity. nih.gov For instance, copper(II) complexes have demonstrated a wide range of biological activities and are considered among the most potent antiviral, antitumor, and anti-inflammatory agents in this class of compounds. nih.gov The coordination of thiosemicarbazones to metal ions can occur in different ways, depending on the structure of the ligand and the nature of the metal ion, leading to a diverse range of complexes with varied biological profiles. nih.gov

Antioxidant Activity Mechanisms

Thiosemicarbazones have been recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.govnih.gov Free radicals are highly reactive species that can cause oxidative damage to cells, contributing to various diseases. The antioxidant activity of thiosemicarbazones is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov

The primary mechanisms by which thiosemicarbazones exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the thiosemicarbazone donates a hydrogen atom to the free radical, thereby neutralizing it. nih.gov The ease of this process is related to the bond dissociation enthalpy (BDE) of the N-H or O-H bonds in the molecule. nih.gov In the SET mechanism, the thiosemicarbazone donates an electron to the free radical. nih.gov The efficiency of this mechanism is related to the adiabatic ionization potential (AIE) of the compound. nih.gov

The antioxidant capacity of thiosemicarbazones can be influenced by the presence of specific substituent groups on the molecule. For example, compounds with hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups on the benzaldehyde ring have shown good antioxidant activity. nih.gov Some thiosemicarbazone derivatives have also been found to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. nih.gov

Free Radical Scavenging Capacity

Thiosemicarbazones are recognized for their potential as antioxidant agents, a property largely attributed to their unique chemical structure. The free radical scavenging capacity of these compounds is primarily associated with the thiosemicarbazide moiety (-NH-CS-NH-NH2) and the nature of the substituent on the aromatic ring. While specific studies on the free radical scavenging capacity of 4-Methylbenzaldehyde (B123495) thiosemicarbazone are not extensively detailed in the reviewed literature, the general mechanisms for thiosemicarbazones provide a strong inferential basis.

The principal mechanisms by which thiosemicarbazones are thought to scavenge free radicals include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For thiosemicarbazones, the N-H groups of the hydrazinic and thioamide portions are potential sites for hydrogen donation. The resulting thiosemicarbazone radical is stabilized by resonance, which delocalizes the unpaired electron across the molecule, reducing its reactivity. The bond dissociation energy (BDE) of the N-H bond is a critical parameter in this process; a lower BDE facilitates easier hydrogen donation. nih.gov

Single Electron Transfer (SET): In the SET mechanism, the thiosemicarbazone molecule donates an electron to the free radical, forming a radical cation. The antioxidant capacity via this mechanism is related to the ionization potential (IP) of the molecule; a lower IP indicates a greater ease of electron donation. nih.gov

The scavenging activity of various substituted benzaldehyde thiosemicarbazones has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govjapsonline.com In this assay, the reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically. Studies on camphene-based thiosemicarbazones have shown a dose-dependent increase in DPPH radical scavenging activity. nih.gov For instance, some derivatives have demonstrated higher scavenging rates than the standard antioxidant Trolox. nih.gov The presence of electron-donating groups on the benzaldehyde ring can enhance the antioxidant activity by increasing the electron density on the thiosemicarbazone moiety, thereby facilitating both HAT and SET mechanisms.

Compound/ExtractAssayIC50 / EC50Reference
Camphene-based Thiosemicarbazone (TSC-2)DPPH0.208 ± 0.004 mol/mol DPPH nih.gov
2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazoneDPPHComparable to Vitamin C japsonline.com
Substituted benzaldehyde (tetra-O-acetyl-β-D-galactopyranosyl) thiosemicarbazones (compounds 4a, 4b, 4c)DPPHGood antioxidant activity nih.gov

IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the free radicals.

Redox Activity and its Impact on Cellular Antioxidative Balance

Beyond direct free radical scavenging, the biological effects of thiosemicarbazones are closely linked to their redox activity within the cellular environment. These compounds can act as double-edged swords, exhibiting both antioxidant and pro-oxidant properties, which can significantly impact the delicate antioxidative balance of cells.

Thiosemicarbazones, particularly their metal complexes, are known to be redox-active. nih.gov They can participate in reactions that generate reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). This pro-oxidant activity can disrupt cellular homeostasis and induce oxidative stress. nih.gov Cancer cells, which often have a higher basal level of ROS compared to normal cells, can be particularly vulnerable to further ROS insults, a mechanism that is exploited in some anticancer strategies involving thiosemicarbazones. nih.gov

The impact of thiosemicarbazones on the cellular antioxidative balance involves the modulation of key enzymatic and non-enzymatic antioxidant systems:

Glutathione (B108866) (GSH) System: Glutathione is a crucial intracellular antioxidant. Thiosemicarbazones can lead to the depletion of the reduced form of glutathione (GSH) and an increase in its oxidized form (GSSG). nih.gov This shift in the GSH/GSSG ratio is a hallmark of oxidative stress and can impair the cell's ability to detoxify harmful substances and neutralize free radicals. The reaction of thiosemicarbazone-metal complexes with GSH can lead to the reduction of the metal ion and the oxidation of GSH, a process that can fuel the generation of ROS. researchgate.net

Antioxidant Enzymes: Cells possess a battery of antioxidant enzymes to counteract oxidative stress, including superoxide dismutase (SOD) and catalase (CAT). SOD converts superoxide anions into hydrogen peroxide, which is then detoxified to water and oxygen by CAT. Studies have shown that thiosemicarbazones can deregulate the expression and activity of these enzymes. nih.gov For instance, some substituted benzaldehyde (tetra-O-acetyl-β-D-galactopyranosyl) thiosemicarbazones have been observed to cause a significant elevation in SOD and catalase activity in vivo. nih.gov This upregulation can be interpreted as a cellular response to an increased oxidative load induced by the compounds.

Enzyme Inhibition Studies (Beyond RNR and Topoisomerases)

The biological profile of thiosemicarbazones is significantly shaped by their ability to inhibit a range of enzymes critical for cellular function. The following sections detail the inhibitory mechanisms against phenoloxidase, acetylcholinesterase, and glutathione S-transferase.

Phenoloxidase Inhibition Mechanisms

Phenoloxidases, also known as tyrosinases, are copper-containing enzymes that play a key role in melanin (B1238610) biosynthesis in mammals and enzymatic browning in plants and fungi. The inhibition of tyrosinase is of interest for applications in cosmetics (skin whitening) and the food industry (prevention of browning). Benzaldehyde thiosemicarbazones have been identified as potent inhibitors of this enzyme. nih.govnih.gov

The inhibitory mechanism of thiosemicarbazones against phenoloxidase is multifaceted and often involves:

Chelation of Copper Ions: The active site of tyrosinase contains a dinuclear copper center that is essential for its catalytic activity. The thiosemicarbazone scaffold, with its sulfur and nitrogen donor atoms, is an effective chelator of transition metal ions. It is proposed that the thiosemicarbazide moiety can directly interact with and chelate the copper ions in the active site, thereby inactivating the enzyme. nih.gov

Mixed-Type Inhibition: Kinetic studies on various benzaldehyde thiosemicarbazone derivatives have revealed a mixed-type inhibition pattern. nih.govnih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. A mixed-type inhibitor affects both the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.

Reversible Inhibition: The inhibition of tyrosinase by many thiosemicarbazones has been shown to be reversible, meaning that the enzyme's activity can be restored upon removal of the inhibitor. nih.govnih.gov

For example, studies on p-hydroxybenzaldehyde thiosemicarbazone and p-methoxybenzaldehyde thiosemicarbazone have demonstrated their significant inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov The IC50 values for these compounds were in the low micromolar range, indicating high potency. nih.gov The inhibition was found to be reversible and of a mixed-type. nih.gov The structure of the substituent on the benzaldehyde ring plays a crucial role in the inhibitory potency, with the 4-position often being favorable for activity. nih.gov

Table 2: Inhibitory Activity of Benzaldehyde Thiosemicarbazone Derivatives against Mushroom Tyrosinase (Note: This table presents data for closely related analogs to infer the potential activity of 4-Methylbenzaldehyde thiosemicarbazone.)

CompoundActivityIC50 (μM)Inhibition TypeKi (μM)Kis (μM)Reference
p-Hydroxybenzaldehyde thiosemicarbazoneMonophenolase0.76Mixed2.826.79 nih.gov
p-Hydroxybenzaldehyde thiosemicarbazoneDiphenolase3.80Mixed2.826.79 nih.gov
p-Methoxybenzaldehyde thiosemicarbazoneMonophenolase7.0Mixed1.4715.10 nih.gov
p-Methoxybenzaldehyde thiosemicarbazoneDiphenolase2.62Mixed1.4715.10 nih.gov
Benzaldehyde thiosemicarbazone-0.84 - 9Mixed/Non-competitive0.93/3.793 nih.gov

IC50: The concentration of inhibitor that reduces enzyme activity by 50%. Ki: Inhibition constant for binding to the free enzyme. Kis: Inhibition constant for binding to the enzyme-substrate complex.

Acetylcholinesterase and Glutathione S-transferase Inhibition

Acetylcholinesterase (AChE) Inhibition:

The mechanism of AChE inhibition by various compounds can be broadly categorized as:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Kinetic analyses, such as Lineweaver-Burk and Dixon plots, are used to determine the type of inhibition. nih.gov For instance, a study on the novel cholinesterase inhibitor phenserine (B12825) demonstrated non-competitive inhibition of human erythrocyte AChE. nih.gov It is plausible that thiosemicarbazones could interact with the active site gorge or peripheral anionic site of AChE, thereby impeding substrate access or catalysis.

Glutathione S-transferase (GST) Inhibition:

Glutathione S-transferases are a family of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds. Overexpression of certain GST isoforms is associated with resistance to chemotherapy. Therefore, GST inhibitors are of interest as potential adjuvants in cancer treatment.

Direct evidence for the inhibition of GST by this compound is sparse in the provided literature. However, the interaction of thiosemicarbazones with the glutathione system is a recurring theme. nih.govresearchgate.net The reactivity of thiosemicarbazone-metal complexes with glutathione suggests a potential for interaction with GSTs, either through direct binding to the enzyme or by altering the availability of the substrate, GSH.

The inhibition of GSTs by various compounds, such as the plant polyphenols ellagic acid and curcumin, has been shown to be of a mixed or uncompetitive nature. nih.gov These inhibitors can bind to the glutathione-binding site (G-site) or the electrophilic substrate-binding site (H-site). nih.gov Given the structural features of thiosemicarbazones, it is conceivable that they could interact with one or both of these sites on GST, leading to inhibition. However, further specific studies are required to elucidate the precise mechanism and potency of this compound as a GST inhibitor.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of New 4-Methylbenzaldehyde (B123495) Thiosemicarbazone Derivatives with Enhanced Bioactivity and Selectivity

The versatility of the thiosemicarbazone framework allows for extensive chemical modification to enhance biological activity and selectivity. nih.govresearchgate.netresearchgate.net The core structure, derived from the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300), serves as a versatile template. nih.govjuniv.edu The biological activities of these compounds are often a function of the parent aldehyde or ketone moiety, providing a clear strategy for rational design. nih.govresearchgate.netresearchgate.net

Future synthetic efforts will likely focus on several key areas:

Substitution on the Phenyl Ring: Introducing various substituents on the benzaldehyde (B42025) ring can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. For instance, derivatives have been created from substituted benzaldehydes like 5-bromo-2-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde (B120756). scilit.com

Modification of the Thiosemicarbazide Moiety: Alterations at the N(4)-position of the thiosemicarbazide have been shown to be a successful strategy. scilit.com Synthesizing derivatives from N(4)-methylthiosemicarbazide or 4-phenylthiosemicarbazide (B147422) can lead to compounds with different lipophilicity and hydrogen bonding capabilities, potentially enhancing their bioactivity. scilit.comnih.gov For example, 4-fluorocinnamaldehyde-based thiosemicarbazones have been synthesized and shown to be potent urease inhibitors. nih.gov

Introduction of Bulky or Functional Groups: Incorporating larger moieties, such as the adamantane (B196018) skeleton, has been explored to create derivatives with unique pharmacological profiles, including significant antifungal and antibacterial activity. nih.gov

The synthesis of these new derivatives typically involves the reflux condensation of a substituted benzaldehyde, such as 4-methylbenzaldehyde, with an appropriate thiosemicarbazide or its derivative in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov The resulting Schiff bases are often purified by recrystallization. nih.gov Characterization of these new compounds relies on techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy to confirm their structures. nih.govnih.govnih.gov

Table 1: Examples of Synthesized Thiosemicarbazone Derivatives and Their Reported Activities

Parent Aldehyde/KetoneThiosemicarbazide DerivativeResulting Compound ClassReported BioactivityReference
Substituted BenzaldehydesN(4)-methylthiosemicarbazideN(4)-methylthiosemicarbazone derivativesAntiproliferative scilit.com
Substituted Benzaldehydes and Acetophenones4-(1-adamantyl)-3-thiosemicarbazideThiosemicarbazones with adamantane skeletonsAntimicrobial, Cytotoxic nih.gov
4-fluorocinnamaldehydeVarious substituted thiosemicarbazides4-fluorocinnamaldehyde thiosemicarbazonesUrease inhibition nih.gov
2-pyridinecarboxaldehydeVarious thiosemicarbazide derivativesPyridine-based thiosemicarbazonesAntibacterial, Antioxidant, Anticancer nih.gov

In-Depth Exploration of Molecular Targets and Signaling Pathways

A critical area for future research is the detailed elucidation of the molecular targets and signaling pathways through which 4-methylbenzaldehyde thiosemicarbazone and its derivatives exert their biological effects. While the broad-spectrum activity of thiosemicarbazones is well-documented, a deeper mechanistic understanding is necessary for their development as therapeutic agents. researchgate.netresearchgate.neticm.edu.pl

Current and future investigations are focused on:

Enzyme Inhibition: Thiosemicarbazones have shown potential as inhibitors of various enzymes. For example, certain derivatives are effective inhibitors of urease, an enzyme linked to pathologies like peptic ulcers and kidney stones. nih.gov Kinetic studies can reveal the mode of inhibition, such as the competitive inhibition observed for some derivatives against urease. nih.gov

Interaction with Nucleic Acids: The mechanism of action for many anticancer and antibacterial thiosemicarbazones involves interaction with DNA. nih.gov Molecular docking studies suggest that these compounds can bind to enzymes crucial for DNA replication and maintenance, such as topoisomerase II. nih.gov The binding is often stabilized by hydrogen bonds between the thiosemicarbazone's NH groups and amino acid residues in the enzyme's active site. nih.gov

Modulation of Transcription Factors: Research has indicated that thiosemicarbazones can interact with key bacterial transcription regulators, like PrfA, which is essential for the virulence of certain pathogens. nih.gov Understanding these interactions could pave the way for novel anti-infective strategies.

Metal Chelation: Thiosemicarbazones are excellent N,S donor ligands that form stable complexes with a wide range of metal ions. nih.govresearchgate.netmdpi.com The biological activity of these compounds can be significantly enhanced upon coordination with metals. icm.edu.pl The resulting metal complexes may have different molecular targets or mechanisms of action compared to the free ligands, a phenomenon that warrants further investigation.

Computational tools like molecular docking and molecular dynamics simulations are invaluable for predicting binding affinities and exploring the interactions between thiosemicarbazone derivatives and their biological targets at the atomic level. nih.govnih.gov

Development of Hybrid Molecules and Nanoconjugates for Targeted Approaches

To improve efficacy and reduce potential off-target effects, modern drug design is increasingly focused on targeted delivery systems. The this compound scaffold is well-suited for incorporation into more complex molecular architectures, such as hybrid molecules and nanoconjugates.

Hybrid Molecules: This strategy involves covalently linking the thiosemicarbazone moiety to another pharmacologically active molecule to create a single hybrid compound with potentially synergistic or dual-action properties. For instance, a series of coumarin-based thiosemicarbazone derivatives has been synthesized and evaluated as potential inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov Similarly, linking thiosemicarbazones to a triazole nucleus has been explored for developing candidates for anti-Alzheimer's disease therapy. mdpi.com

Nanoconjugates: The conjugation of thiosemicarbazones to nanoparticles (NPs) represents a promising frontier for targeted therapy. mdpi.com This approach can overcome challenges like poor water solubility and enhance bioavailability. mdpi.com

Metal Oxide Nanoparticles: Functionalized thiosemicarbazones can be conjugated with nanoparticles, including superparamagnetic iron oxides, which could allow for targeted delivery to tumor sites using an external magnetic field. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) have been used to encapsulate thiosemicarbazone derivatives. mdpi.com These nano-formulations can improve water solubility and have been shown to be effective against certain cancer cells. mdpi.com The development of PLGA-PEG encapsulated nanoparticles has also been explored to target specific cells, such as macrophages infected with parasites. mdpi.com

The synthesis of these advanced systems requires the introduction of suitable functional groups onto the thiosemicarbazone core that can be used for covalent conjugation or anchoring to the nanoparticle surface. mdpi.com

Emerging Applications in Material Science and Chemical Technologies

Beyond their biological activities, the unique chemical properties of thiosemicarbazones, particularly their ability to act as versatile ligands, open up avenues for their application in material science and chemical technologies. icm.edu.pl

Coordination Chemistry and Catalysis: As potent N,S donor ligands, thiosemicarbazones readily form stable coordination complexes with a wide array of transition metal ions. nih.govresearchgate.neticm.edu.pl This has generated significant interest in exploring the catalytic properties of these metal complexes in various chemical transformations. icm.edu.pl The structural diversity achievable by modifying the thiosemicarbazone ligand allows for the fine-tuning of the electronic and steric environment around the metal center, which is crucial for catalytic activity.

Nonlinear Optical (NLO) Materials: Certain organic compounds with specific structural features can exhibit nonlinear optical properties, which are valuable for applications in optoelectronics and photonics. Thiosemicarbazone derivatives, such as those of 4-chlorobenzaldehyde, have been investigated for their second-harmonic generation (SHG) efficiency. jetir.org The results indicated that these materials could have significantly higher NLO efficiency than standard materials like urea, suggesting their potential for use in optical devices. jetir.org Future research could explore how the 4-methyl substituent influences these properties.

Chemical Sensing and Extraction: The strong chelating ability of thiosemicarbazones makes them suitable for applications in chemical sensing and environmental remediation. mdpi.comamecj.com For example, novel thiosemicarbazone ligands have been synthesized for the selective complexation and extraction of metal ions like cadmium from water samples, demonstrating their potential in analytical chemistry and wastewater treatment. mdpi.comamecj.com

While direct applications in technologies like photocells are still an emerging area of research, the fundamental properties of this compound and its derivatives as chromophores and metal-coordinating agents provide a strong basis for their future exploration in various functional materials.

Q & A

Q. What are the standard protocols for synthesizing 4-methylbenzaldehyde thiosemicarbazone and ensuring purity?

The synthesis involves a condensation reaction between 4-methylbenzaldehyde and thiosemicarbazide in a 1:1 molar ratio. Ethanol or dichloromethane is typically used as the solvent, with glacial acetic acid as a catalyst. After refluxing for 4–6 hours, the product is purified via recrystallization from ethanol. Purity is confirmed using thin-layer chromatography (TLC) with UV254 plates and melting point determination. Structural validation employs IR spectroscopy (to confirm C=S and N-H stretches) and NMR (to verify imine bond formation and aromatic protons) .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., ν(C=S) at ~750–850 cm⁻¹, ν(N-H) at ~3150–3350 cm⁻¹).
  • NMR (¹H and ¹³C) : Confirms proton environments (e.g., imine proton at δ 8.2–8.5 ppm) and carbon backbone.
  • Elemental analysis : Validates stoichiometry (±0.4% tolerance).
  • UV-Vis spectroscopy : Detects π→π* and n→π* transitions for electronic structure insights .

Q. What in vitro assays are commonly used to evaluate the cytotoxicity of thiosemicarbazone compounds against cancer cell lines?

The MTT assay is widely used to measure cell viability. For example:

  • Cell lines : HL-60 (leukemia), HeLa (cervical cancer), and J774 (macrophages) are standard models.
  • Protocol : Cells are treated with varying compound concentrations (1–100 μM) for 48–72 hours. IC₅₀ values are calculated using dose-response curves. Controls include doxorubicin as a reference drug .

Advanced Research Questions

Q. How can researchers optimize the antitumor activity of this compound derivatives through structural modifications?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzaldehyde para position to enhance DNA binding.
  • Metal coordination : Form complexes with Cu(II) or Ni(II) to improve redox activity and cellular uptake. Square planar Cu(II) complexes show higher ROS generation, inducing apoptosis.
  • Hybrid ligands : Combine with chalcone or pyridine moieties to target multiple pathways (e.g., topoisomerase inhibition) .

Q. What methodologies are employed to resolve contradictions in reported biological activities of thiosemicarbazone derivatives across different studies?

  • Comparative structural analysis : Use X-ray crystallography to correlate ligand geometry (e.g., E/Z isomerism) with activity.
  • Standardized assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
  • Meta-analysis : Apply multivariate statistics to identify confounding variables (e.g., solvent polarity, metal impurities) .

Q. How can in silico ADMET prediction models be integrated into the early-stage development of thiosemicarbazone-based therapeutics?

  • Tools : Use SwissADME for bioavailability predictions (Lipinski’s Rule of Five) and pkCSM for toxicity profiling (hepatotoxicity, Ames test).
  • Parameters : Optimize logP (1–3) for membrane permeability and topological polar surface area (<140 Ų) for blood-brain barrier penetration.
  • Validation : Cross-check in vitro CYP450 inhibition assays with computational predictions .

Q. What experimental strategies can elucidate the role of redox-active metal complexes in the mechanism of action of thiosemicarbazone derivatives?

  • Electrochemical studies : Measure redox potentials (e.g., Fe³⁺/Fe²⁺ couples) to assess ROS generation capacity.
  • EPR spectroscopy : Detect hydroxyl radicals in Fenton-like reactions.
  • Cell-based assays : Use ROS-sensitive dyes (e.g., DCFH-DA) to quantify oxidative stress in treated cells .

Q. How do researchers design coordination complexes of this compound to enhance antimicrobial efficacy?

  • Metal selection : Cu(II) and Ni(II) complexes exhibit higher Gram-negative activity due to lipophilic cell wall penetration.
  • Geometry tuning : Square planar complexes (Ni(II)) disrupt bacterial membrane integrity, while tetrahedral (Cu(II)) intercalate DNA.
  • Synergistic ligands : Incorporate azole moieties to target fungal CYP51 enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.